molecular formula C25H21N3O3S B2565130 4-{[4-(furan-2-yl)-1,3-thiazol-2-yl]methoxy}-N-[2-(1H-indol-3-yl)ethyl]benzamide CAS No. 1251710-26-5

4-{[4-(furan-2-yl)-1,3-thiazol-2-yl]methoxy}-N-[2-(1H-indol-3-yl)ethyl]benzamide

Cat. No.: B2565130
CAS No.: 1251710-26-5
M. Wt: 443.52
InChI Key: AUWXWLXTDBAYMR-UHFFFAOYSA-N
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Description

4-{[4-(furan-2-yl)-1,3-thiazol-2-yl]methoxy}-N-[2-(1H-indol-3-yl)ethyl]benzamide is a complex organic compound that features a unique combination of furan, thiazole, indole, and benzamide moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[4-(furan-2-yl)-1,3-thiazol-2-yl]methoxy}-N-[2-(1H-indol-3-yl)ethyl]benzamide typically involves multi-step organic reactions The process begins with the preparation of the furan-2-yl and thiazol-2-yl intermediates, followed by their coupling through a methoxy linkage

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan ring can undergo oxidation to form furan-2,3-dione derivatives.

    Reduction: The thiazole ring can be reduced to form dihydrothiazole derivatives.

    Substitution: The benzamide moiety can undergo electrophilic substitution reactions, particularly at the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Dihydrothiazole derivatives.

    Substitution: Various substituted benzamide derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry

In organic synthesis, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in synthetic chemistry.

Properties

IUPAC Name

4-[[4-(furan-2-yl)-1,3-thiazol-2-yl]methoxy]-N-[2-(1H-indol-3-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21N3O3S/c29-25(26-12-11-18-14-27-21-5-2-1-4-20(18)21)17-7-9-19(10-8-17)31-15-24-28-22(16-32-24)23-6-3-13-30-23/h1-10,13-14,16,27H,11-12,15H2,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUWXWLXTDBAYMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CCNC(=O)C3=CC=C(C=C3)OCC4=NC(=CS4)C5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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